rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans
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Overview
Description
rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a methanesulfonamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group is attached through a sulfonamide formation reaction, typically involving methanesulfonyl chloride and an amine precursor.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Properties
Molecular Formula |
C6H15ClN2O2S |
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Molecular Weight |
214.71 g/mol |
IUPAC Name |
(4-methylpyrrolidin-3-yl)methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-5-2-8-3-6(5)4-11(7,9)10;/h5-6,8H,2-4H2,1H3,(H2,7,9,10);1H |
InChI Key |
WHKUQNCMTUUGBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1CS(=O)(=O)N.Cl |
Origin of Product |
United States |
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